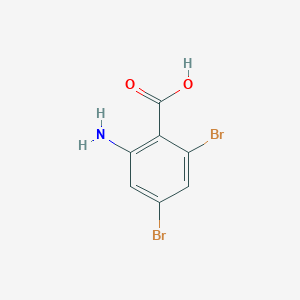

2-Amino-4,6-dibromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDDOHCJERWFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511939 | |

| Record name | 2-Amino-4,6-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81190-68-3 | |

| Record name | 2-Amino-4,6-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4,6-dibromobenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with the direct and selective bromination of anthranilic acid, this guide focuses on a multi-step, regioselective approach starting from a readily available precursor. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a halogenated derivative of anthranilic acid. The presence of two bromine atoms on the aromatic ring significantly influences its electronic properties and provides reactive handles for further chemical modifications, making it a key intermediate in the synthesis of various heterocyclic compounds, potential pharmaceutical agents, and functional materials. The direct bromination of anthranilic acid, however, is known to be unselective, often yielding a mixture of 5-bromo- and 3,5-dibromoanthranilic acids. This guide, therefore, outlines a more controlled and selective synthetic strategy.

Proposed Synthesis Pathway

The most plausible and regioselective synthesis of this compound involves a three-step process starting from 3,5-dibromoaniline. This strategy leverages a directed ortho-metalation to introduce the carboxylic acid group at the desired position, followed by deprotection.

The logical workflow for this synthesis is as follows:

Caption: Proposed three-step synthesis of this compound from 3,5-dibromoaniline.

Experimental Protocols

Step 1: Synthesis of N-(3,5-Dibromophenyl)pivalamide (N-Pivaloyl-3,5-dibromoaniline)

Reaction:

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(3,5-dibromophenyl)pivalamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 3,5-Dibromoaniline | 1 | - |

| Pivaloyl chloride | 1.1 | Dropwise addition at 0 °C |

| Pyridine | 1.2 | Base and catalyst |

| Dichloromethane | - | Anhydrous solvent |

| Reaction Time | 12-16 hours | - |

| Temperature | 0 °C to Room Temp. | - |

| Typical Yield | >90% | After purification |

Step 2: Synthesis of 2-Pivalamido-4,6-dibromobenzoic acid

Reaction:

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-(3,5-dibromophenyl)pivalamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi) (2.2 equivalents, solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. The solution will typically develop a deep color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Acidify the aqueous layer to pH 2-3 with 2 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| N-(3,5-Dibromophenyl)pivalamide | 1 | - |

| sec-Butyllithium (s-BuLi) | 2.2 | Strong base for lithiation |

| TMEDA | 2.2 | Chelating agent for lithium |

| Carbon Dioxide (CO₂) | Excess | Electrophile for carboxylation |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| Reaction Time | 3-4 hours | - |

| Temperature | -78 °C to Room Temp. | - |

| Typical Yield | 60-70% | After purification |

Step 3: Synthesis of this compound

Reaction:

Protocol:

-

In a round-bottom flask, suspend 2-pivalamido-4,6-dibromobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).

-

Heat the mixture to reflux and maintain reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

| Reactant/Reagent | Concentration/Ratio | Key Parameters |

| 2-Pivalamido-4,6-dibromobenzoic acid | 1 | - |

| Hydrochloric Acid (HCl) | 6 M | For hydrolysis |

| Reaction Time | 12-24 hours | - |

| Temperature | Reflux | - |

| Typical Yield | >85% | After recrystallization |

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the key chemical transformations and the logical flow of the synthesis.

Caption: Detailed workflow of the synthesis of this compound.

Conclusion

This technical guide outlines a robust and regioselective synthetic route to this compound. By employing a protection-ortho-metalation-deprotection strategy, the challenges associated with direct bromination are effectively circumvented. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, enabling the reliable preparation of this important chemical intermediate. Careful execution of the described experimental procedures and adherence to standard laboratory safety practices are essential for successful synthesis.

Spectroscopic Profile of 2-Amino-4,6-dibromobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4,6-dibromobenzoic acid (CAS No. 81190-68-3), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituted benzoic acids and aromatic amines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | 7.5 - 7.8 | Doublet (d) | Deshielded due to the adjacent bromine atom. |

| H-5 | 7.2 - 7.5 | Doublet (d) | |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | Chemical shift can be concentration and solvent dependent. |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Acidic proton, often broad and may exchange with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Quaternary carbon, typically a weaker signal. |

| C-2 (C-NH₂) | 145 - 155 | Attached to the amino group. |

| C-4 (C-Br) | 110 - 120 | Attached to a bromine atom. |

| C-6 (C-Br) | 115 - 125 | Attached to a bromine atom. |

| C-1 | 110 - 120 | Quaternary carbon. |

| C-3 | 130 - 140 | |

| C-5 | 125 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Broad, Strong |

| N-H (Amine) | 3500 - 3300 | Stretching | Medium (two bands for primary amine) |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Weak to Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching | Strong |

| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium to Strong (multiple bands) |

| C-N (Amine) | 1340 - 1250 | Stretching | Medium |

| C-Br | 700 - 500 | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| m/z | Ion | Notes |

| 293/295/297 | [M]⁺ | Molecular ion with isotopic peaks for two bromine atoms in an approximate 1:2:1 ratio. |

| 275/277/279 | [M-H₂O]⁺ | Loss of water from the carboxylic acid. |

| 249/251/253 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., CCl₄).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Use a mass spectrometer capable of resolving the isotopic pattern of bromine.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid. Its unique structural features, including the presence of an amino group, a carboxylic acid, and two bromine atoms on the benzene ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity, with a focus on its applications in the synthesis of heterocyclic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal or solid | |

| Melting Point | 155-157 °C | |

| Boiling Point | Not experimentally determined | |

| pKa (Predicted) | 3.36 ± 0.10 | |

| Solubility | Slightly soluble in water. Soluble in alcohols, ethers, and dichloromethane. | |

| IUPAC Name | This compound | [3] |

| CAS Number | 81190-68-3 | [1][2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3500-3300 | Stretching (asymmetric and symmetric) |

| O-H (carboxylic acid) | 3300-2500 (broad) | Stretching |

| C=O (carboxylic acid) | 1710-1680 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N (amine) | 1340-1250 | Stretching |

| C-Br | 800-600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbons attached to the bromine, nitrogen, and the carboxyl group would show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, bromine atoms, and other characteristic fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its practical application.

Synthesis of this compound

A common method for the synthesis of brominated aminobenzoic acids involves the direct bromination of the corresponding aminobenzoic acid. The following is a general procedure adapted from the synthesis of a related compound, 3-amino-2,4,6-tribromobenzoic acid, which can be modified for the synthesis of this compound from m-aminobenzoic acid.[4]

Materials:

-

m-Aminobenzoic acid

-

Concentrated hydrochloric acid

-

Bromine

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water.

-

Cool the mixture in an ice bath.

-

In a separate flask, place the required amount of bromine.

-

Draw bromine vapor through the reaction mixture at a moderate rate while maintaining cooling and stirring.

-

Continue the reaction until the desired degree of bromination is achieved, which can be monitored by techniques like TLC.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash thoroughly with water to remove excess bromine and acid.

-

The crude product can be used in the next step or purified by recrystallization.[4]

References

Unveiling the Structural Architecture of 2-Amino-4,6-dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-Amino-4,6-dibromobenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this document presents a comprehensive analysis of its closely related structural isomer, 2-amino-3,5-dibromobenzoic acid, for which crystallographic data has been determined. This information offers valuable insights into the likely molecular geometry, packing, and intermolecular interactions of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem |

| Molecular Weight | 294.93 g/mol | PubChem |

| Appearance | Colorless to light yellow crystal or solid | ChemBK[1] |

| Melting Point | ~155-157 °C | ChemBK[1] |

| Solubility | Soluble in alcohols, ethers, dichloromethane; slightly soluble in water | ChemBK[1] |

Crystallographic Analysis of a Structural Isomer: 2-Amino-3,5-dibromobenzoic Acid

The crystal structure of 2-amino-3,5-dibromobenzoic acid was determined by single-crystal X-ray diffraction.[2] This analysis provides a foundational understanding of the geometric and packing characteristics that can be extrapolated to its 4,6-dibromo isomer.

Crystal Data and Structure Refinement

The key parameters from the crystallographic analysis of 2-amino-3,5-dibromobenzoic acid are summarized in Table 2.

| Parameter | 2-amino-3,5-dibromobenzoic acid |

| Empirical Formula | C₇H₅Br₂NO₂ |

| Formula Weight | 294.93 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.896(5) |

| b (Å) | 17.652(5) |

| c (Å) | 13.689(5) |

| β (°) | 93.45(5) |

| Volume (ų) | 938.9(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 2.088 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.113 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.121 |

Data obtained from a study on 2-amino-3,5-dibromobenzoic acid.[2]

Molecular and Crystal Structure Insights

The molecular structure of 2-amino-3,5-dibromobenzoic acid features a planar benzoic acid backbone with the amino and two bromo substituents. In the crystal, molecules are linked by intermolecular hydrogen bonds between the amino and carboxylic acid groups, forming a stable, packed structure. It is highly probable that this compound will exhibit similar hydrogen bonding patterns, influencing its crystal packing and physicochemical properties.

Experimental Protocols

Synthesis of Aminodibromobenzoic Acids

A general method for the synthesis of aminobrominated benzoic acids involves the direct bromination of an aminobenzoic acid precursor. The following is an adapted protocol based on the synthesis of 3-Amino-2,4,6-tribromobenzoic acid, which can be modified for the synthesis of this compound.

Materials:

-

m-Aminobenzoic acid

-

Concentrated Hydrochloric Acid

-

Bromine

-

Water

Procedure:

-

A mixture of m-aminobenzoic acid, concentrated hydrochloric acid, and water is prepared in a three-necked flask equipped with a stirrer.

-

The flask is cooled in an ice bath.

-

Bromine is vaporized and drawn through the reaction mixture with stirring and cooling.

-

The reaction is complete when the slurry turns a distinct yellow color.

-

The precipitated product is collected by filtration and washed thoroughly with water to remove excess bromine and acid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis of aminobromobenzoic acids.

Caption: Experimental workflow for the synthesis and structural analysis of aminobromobenzoic acids.

This guide provides a comprehensive overview based on available data for a closely related structural isomer. Further experimental investigation is required to definitively determine the crystal structure of this compound. The provided protocols offer a solid foundation for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound.

References

Solubility Profile of 2-Amino-4,6-dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4,6-dibromobenzoic acid, a substituted aromatic carboxylic acid relevant in various fields of chemical synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a summary of its qualitative solubility, alongside a comprehensive, generalized experimental protocol for determining its solubility in various solvents.

Overview of Solubility Characteristics

This compound is a solid, crystalline compound. Its molecular structure, featuring both a basic amino group and an acidic carboxylic acid group, as well as a largely nonpolar dibrominated benzene ring, suggests a complex solubility profile that is dependent on the nature of the solvent.

General qualitative assessments indicate that this compound is soluble in common organic solvents such as alcohols, ethers, and dichloromethane.[1] Conversely, it is only slightly soluble in water.[1] This behavior is consistent with many organic carboxylic acids that have a significant nonpolar component.[2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Polar Protic Solvents | |

| Water | Slightly Soluble[1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |

| Polar Aprotic Solvents | |

| Dichloromethane | Soluble[1] |

| Ethers (e.g., Diethyl ether) | Soluble[1] |

Note: The qualitative data presented is based on general statements in available literature. For quantitative applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

The following sections describe a generalized protocol for the quantitative determination of the solubility of this compound. This methodology is based on standard practices for organic compounds and can be adapted for various solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][5]

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure (Nephelometric Method):

-

Stock Solution Dispensing: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Aqueous Buffer Addition: Add the aqueous buffer to the wells, which induces precipitation of the compound if its solubility is exceeded.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) with gentle shaking.

-

Analysis: Measure the light scattering of the samples using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Interpretation: The kinetic solubility is the concentration at which significant precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

References

A Technical Guide to 2-Amino-4,6-dibromobenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromobenzoic acid, a halogenated anthranilic acid derivative. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on established chemical transformations for analogous compounds. Furthermore, it explores the potential applications of this molecule, particularly in the realm of medicinal chemistry as a scaffold for developing targeted therapeutics. The guide also includes representative experimental protocols and visualizations to aid researchers in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its core structure is a benzoic acid molecule functionalized with an amino group and two bromine atoms.

IUPAC Name: this compound[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal or solid | |

| Melting Point | Approximately 155-157°C | |

| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, dichloromethane); slightly soluble in water. | |

| Stability | Stable under normal conditions. Avoid prolonged exposure to strong light or high temperatures. |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the two aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups.

-

¹³C NMR: Resonances for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related brominated and aminated benzoic acids.[3][4][5]

Proposed Synthetic Pathway

A potential route to this compound could start from 2-aminobenzoic acid (anthranilic acid). The synthesis would involve the bromination of the aromatic ring. Due to the activating effect of the amino group, direct bromination is expected to be facile.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Bromination of an Aminobenzoic Acid Derivative

This protocol is a representative procedure for the bromination of an activated aromatic system and may be adapted for the synthesis of this compound.

Materials and Reagents:

-

2-Aminobenzoic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a sodium bisulfite solution dropwise until the color disappears.

-

Work-up: The precipitated solid product is collected by filtration, washed with cold water, and then dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are recognized as valuable scaffolds in medicinal chemistry, particularly in the development of targeted therapies.[5][6] The presence of multiple functional groups on the this compound core allows for diverse chemical modifications to develop novel therapeutic agents.

Kinase Inhibitors in Cancer Therapy

Many kinase inhibitors, which are crucial in cancer treatment, are designed to interfere with cellular signaling pathways that control cell growth and proliferation.[6] The 2-aminobenzoic acid scaffold is a key feature in many of these inhibitors. By modifying the functional groups of this compound, it is possible to design molecules that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling.

Caption: Potential role of a this compound derivative as a kinase inhibitor.

Building Block in Peptide Synthesis

Non-proteinogenic amino acids like this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced biological activities.[7] The aromatic ring can introduce conformational rigidity, and the bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to create diverse peptide libraries for structure-activity relationship (SAR) studies.[7]

Safety Information

This compound may be irritating to the skin, eyes, and respiratory system. It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the development of novel compounds, particularly in the design of targeted therapeutics like kinase inhibitors. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application by drawing parallels with closely related and well-characterized compounds. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dibromobenzoic acid is a halogenated aromatic compound belonging to the class of aminobenzoic acids. While specific historical details regarding its initial discovery and synthesis are not extensively documented in readily available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its known properties, a generalized synthesis approach, and explores its potential applications by drawing parallels with structurally related compounds.

Introduction

Substituted aminobenzoic acids are a critical class of molecules in medicinal chemistry and materials science. The presence of both an amino and a carboxylic acid group on a benzene ring provides versatile handles for a wide range of chemical transformations. The introduction of halogen atoms, such as bromine, further modulates the electronic properties and reactivity of the scaffold, making it an attractive starting point for the synthesis of complex molecular architectures. This compound, with its specific substitution pattern, presents a unique combination of functional groups that could be exploited in drug discovery and the synthesis of novel organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 81190-68-3 | [1][2] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal or solid | |

| Melting Point | 155-157 °C | |

| Solubility | Soluble in common organic solvents (alcohols, ethers, dichloromethane); slightly soluble in water. | |

| Purity | Typically ≥98% | [2] |

Synthesis and Reaction Mechanisms

Generalized Synthetic Pathway

A potential route to this compound could start from a suitable aminobenzoic acid precursor followed by selective bromination.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol based on standard bromination reactions of aromatic compounds. This protocol has not been verified and should be adapted and optimized with appropriate laboratory safety precautions.

Materials and Reagents:

-

2-Aminobenzoic acid

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzoic acid in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of halogenated aminobenzoic acids and their derivatives have shown significant promise in various therapeutic areas. The presence of the amino, carboxylic acid, and bromo functionalities makes this compound a versatile scaffold for generating libraries of bioactive molecules.

As a Scaffold for Kinase Inhibitors

The 2-aminobenzoic acid core is a key structural motif in many kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that control cell growth and proliferation. The bromine atoms on the ring can influence the binding affinity and selectivity of the molecule for the target kinase.

Caption: Logical workflow for the utility of the scaffold in kinase inhibitor design.

Precursor for Anti-inflammatory Agents

N-Aryl anthranilic acids are well-established precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound could be functionalized to synthesize novel anti-inflammatory agents.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in organic synthesis and medicinal chemistry. While a detailed historical account of its discovery remains to be fully elucidated, its structural characteristics position it as a valuable building block for the creation of diverse molecular libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential for the development of new therapeutic agents and advanced materials. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their synthetic strategies.

References

Potential research areas for 2-Amino-4,6-dibromobenzoic acid

An In-depth Technical Guide to Potential Research Areas for 2-Amino-4,6-dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of anthranilic acid, a key scaffold in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid, and two bromine atoms on the aromatic ring, presents a versatile platform for synthetic diversification and the development of novel bioactive molecules. The presence of bromine atoms, known for their ability to modulate pharmacokinetic and pharmacodynamic properties, makes this compound a compelling starting point for drug discovery programs.[3][4] Furthermore, its classification by suppliers as a "Protein Degrader Building Block" points towards its potential in cutting-edge therapeutic modalities.[5]

This technical guide outlines promising areas of research for this compound, providing structured data, detailed experimental protocols, and workflow visualizations to facilitate its exploration in synthetic and medicinal chemistry.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 81190-68-3 | [5][6] |

| Molecular Formula | C₇H₅Br₂NO₂ | [5][6][7] |

| Molecular Weight | 294.93 g/mol | [5][6] |

| Appearance | Colorless to light yellow crystal or solid | [7] |

| Melting Point | ~155-157 °C | [7] |

| Solubility | Soluble in alcohols, ethers, dichloromethane; slightly soluble in water | [7] |

Research Area 1: Synthesis of Novel Heterocyclic Scaffolds

Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antibacterial properties.[8][9][10] The dibromo-substitution on the 2-aminobenzoic acid core can significantly influence the electronic and steric properties of the resulting quinazolinone derivatives, potentially leading to enhanced potency or novel mechanisms of action.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-methyl-4(3H)-quinazolinone

This protocol outlines a common two-step, one-pot procedure for synthesizing quinazolinones from anthranilic acid derivatives.

Materials:

-

This compound

-

Acetic anhydride

-

Ammonia solution (or ammonium acetate)

-

Toluene (or other suitable high-boiling solvent)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Benzoxazinone Formation: In a round-bottom flask, suspend this compound (1 equivalent) in acetic anhydride (3-5 equivalents).

-

Heat the mixture under reflux for 2-3 hours. The solid should dissolve, and the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Amination and Cyclization: Cool the reaction mixture to room temperature. Carefully add an excess of aqueous ammonia solution (or ammonium acetate, 2-3 equivalents) to the flask.

-

Heat the mixture again to reflux for 4-6 hours to facilitate the ring-opening of the intermediate benzoxazinone and subsequent cyclization to the quinazolinone.

-

Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of a dibrominated quinazolinone.

Research Area 2: Development of Novel Anticancer Agents

Derivatives of aminobenzoic acids and their heterocyclic products are actively researched for their antitumor properties.[11][12][13] Studies have shown that electron-withdrawing substituents, such as bromine, can enhance the antiproliferative activity of certain scaffolds.[14] The bromine atoms on this compound can serve two purposes: 1) enhancing intrinsic activity and 2) acting as synthetic handles for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the reported in vitro activity of various aminobenzoic acid and quinazolinone derivatives against cancer cell lines, providing a benchmark for potential studies.

| Compound Class | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |

| Acrylamide-PABA Hybrid (dibromo) | Tubulin Inhibition | MCF-7 (Breast) | 19.92 | [14] |

| Acrylamide-PABA Hybrid (fluoro) | Tubulin Inhibition | MCF-7 (Breast) | 2.99 | [14] |

| Quinazolinone Derivative (45) | ALK/PI3K/AKT Inhibition | A549 (Lung) | 0.44 | [9] |

| Quinazolinone Derivative (16h) | Aurora A Kinase Inhibition | A549 (Lung) | 8.27 | [9] |

| PABA Benzamide Derivative | Not specified | Not specified | 4.53 | [12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Potential Signaling Pathway for Investigation

Caption: The ALK/PI3K/AKT signaling pathway, a potential target for novel anticancer agents.[9]

Research Area 3: Exploration of Antimicrobial Properties

Halogenated organic compounds are a rich source of antimicrobial agents, with many demonstrating potent activity against drug-resistant pathogens.[3][15] The presence of two bromine atoms on the this compound scaffold suggests a high potential for antibacterial and/or antifungal activity. Derivatives can be synthesized and screened against a panel of clinically relevant microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

-

96-well microtiter plates

-

Test compound stock solution in DMSO

-

Positive control antibiotic (e.g., Norfloxacin)[16]

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Screening Workflow

Caption: A logical workflow for the synthesis and screening of novel antimicrobial agents.

Research Area 4: Application in Peptidomimetics and Protein Degraders

The incorporation of unnatural amino acids is a powerful strategy to enhance the properties of peptides, leading to increased stability and conformational rigidity.[17] this compound can be used as a unique building block in peptide synthesis. Its bromine atoms provide reactive sites for post-synthetic modifications, such as palladium-catalyzed cross-coupling, enabling the creation of diverse peptide libraries.[17] This is particularly relevant for constructing Proteolysis-targeting chimeras (PROTACs), where this molecule could serve as a halogenated scaffold or linker.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title compound into a peptide chain using Fmoc chemistry.

Materials:

-

Fmoc-protected this compound (requires custom synthesis)

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents: DMF, DCM

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid) using 20% piperidine in DMF.

-

Activation: In a separate vessel, pre-activate Fmoc-protected this compound (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

-

Capping (Optional): To block any unreacted amines, treat the resin with acetic anhydride.

-

Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it with the cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

Visualization: Concept as a PROTAC Building Block

Caption: Conceptual use of this compound as a core linker in a PROTAC.

Summary and Future Outlook

This compound is a highly functionalized and versatile chemical scaffold with significant, largely untapped potential in several areas of chemical and biomedical research. Its utility as a precursor for bioactive heterocycles, a core for novel anticancer and antimicrobial agents, and a unique building block for peptidomimetics and protein degraders makes it a compound of high interest. The strategic presence of multiple reactive sites—the amine, the carboxylic acid, and two bromine atoms—provides researchers with a rich platform for generating molecular diversity and exploring new therapeutic avenues. Future research should focus on systematically exploring these areas to unlock the full potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C7H5Br2NO2 | CID 12868557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 15. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid. This core structure is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the presence of an amino group and two bromine atoms on the benzene ring. These functionalities provide multiple reactive sites for synthetic modifications, making it a versatile building block for the development of novel therapeutic agents and functional materials. Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols related to this compound and its analogs.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 81190-68-3 | [3] |

| Molecular Formula | C₇H₅Br₂NO₂ | [2][3] |

| Molecular Weight | 294.93 g/mol | [2][3] |

| Appearance | Colorless to light yellow crystal or solid | |

| Melting Point | ~155-157 °C | |

| Solubility | Soluble in alcohols, ethers, and dichloromethane; slightly soluble in water. | |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through multi-step synthetic routes, often involving bromination of an aminobenzoic acid precursor. The following diagram illustrates a general workflow for the synthesis of the core molecule and its subsequent derivatization.

References

Theoretical calculations on 2-Amino-4,6-dibromobenzoic acid

An In-depth Technical Guide to the Theoretical Calculations on 2-Amino-4,6-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for the analysis of this compound. The document outlines the standard methodologies for quantum chemical calculations, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties. While direct theoretical studies on this compound are not extensively available in the current literature, this guide establishes a robust framework based on computational studies of structurally similar compounds, such as isomers of aminobromobenzoic acids and other halogenated benzoic acid derivatives. The methodologies detailed herein serve as a best-practice protocol for researchers aiming to conduct and report on theoretical investigations of this compound. The guide includes structured tables for the presentation of quantitative data and detailed workflows for computational analysis, visualized using Graphviz diagrams.

Introduction

This compound (C₇H₅Br₂NO₂) is a substituted aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring an amino group, a carboxylic acid group, and two bromine atoms on the benzene ring, makes it a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.[2][4] Understanding the molecular geometry, electronic structure, and vibrational properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those based on quantum chemistry, provide a powerful tool for elucidating these properties at the atomic level. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting molecular structures, vibrational spectra, and electronic characteristics with a high degree of accuracy.[5][6][7] This guide details the application of these theoretical methods to the study of this compound.

Theoretical and Computational Methodologies

The following protocols are based on established computational studies of similar aminobenzoic acid derivatives and represent the standard approach for a thorough theoretical analysis.[6][7][8]

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Experimental Protocol:

-

Initial Structure Creation: The 3D structure of this compound is constructed using molecular modeling software.

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed and reliable method for such calculations.[5][6][7][8]

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended as it provides a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.[5][8]

-

Software: Quantum chemistry software packages such as Gaussian or SPARTAN are typically used for these calculations.[6][7]

-

Optimization Procedure: The geometry optimization is performed without any symmetry constraints to ensure all degrees of freedom are explored. The calculation is considered converged when the forces on the atoms are negligible and the geometry corresponds to an energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Potential Energy Distribution (PED) Analysis: To assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is conducted using software like VEDA.[8]

Electronic Properties Analysis

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand its chemical reactivity and electronic transitions.

Experimental Protocol:

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis).[8]

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are determined from the optimized structure. The energy gap between these orbitals is a key indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

Quantitative data from theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | Value |

| C-Br | Value | |

| C-N | Value | |

| C=O | Value | |

| O-H | Value | |

| Bond Angles | C1-C2-C3 | Value |

| C-C-Br | Value | |

| C-C-N | Value | |

| Dihedral Angles | C1-C2-C3-C4 | Value |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

| ν₁ | Value | Value | Value | Value | O-H stretch |

| ν₂ | Value | Value | Value | Value | N-H symmetric stretch |

| ν₃ | Value | Value | Value | Value | C=O stretch |

| ν₄ | Value | Value | Value | Value | Aromatic C-C stretch |

| ν₅ | Value | Value | Value | Value | C-Br stretch |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Mandatory Visualizations

Visual representations are essential for understanding the molecular structure and the workflow of the computational analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical calculations.

Conclusion

This technical guide provides a standardized framework for conducting theoretical calculations on this compound. By following the outlined protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can obtain a comprehensive understanding of the molecular characteristics of this compound. The consistent presentation of data in structured tables and the use of clear visualizations are crucial for the effective communication of research findings. The methodologies described herein, based on established practices for similar molecular systems, will enable researchers to generate reliable and reproducible theoretical data, which can be invaluable for guiding experimental work and in the rational design of new molecules for various applications, including drug development.

References

- 1. This compound | C7H5Br2NO2 | CID 12868557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Bioactive Heterocycles Utilizing 2-Amino-4,6-dibromobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of two bromine atoms on the aromatic ring offers unique opportunities for further functionalization through cross-coupling reactions, while the ortho-amino and carboxylic acid groups provide a scaffold for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks, such as quinazolinones and benzoxazinones, derived from this compound. These protocols are designed to be adaptable and serve as a foundation for further research and development in medicinal chemistry and drug discovery.

Core Applications

The primary application of this compound in heterocyclic synthesis revolves around the construction of fused six-membered rings. The most common heterocycles synthesized from this precursor are:

-

Quinazolinones: These compounds are of significant interest due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Benzoxazinones: These serve as important intermediates in organic synthesis and can be readily converted to other heterocyclic systems, including quinazolinones.

The bromine substituents on the benzene ring not only influence the reactivity of the starting material but also provide handles for post-synthetic modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the synthesis of heterocycles from halogenated anthranilic acids. These values should be considered as a starting point for the optimization of reactions using this compound.

| Heterocycle Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one | Acetic anhydride | Pyridine | 115 (reflux) | 4 | 75-85 |

| 5,7-Dibromoquinazolin-4(3H)-one | Formamide | - | 150-160 | 3-5 | 60-70 |

| 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one, Hydrazine hydrate | Ethanol | 78 (reflux) | 6 | 80-90 |

Note: Yields are representative and may vary based on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of a dibrominated benzoxazinone, a key intermediate for further transformations.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of pyridine.

-

To this solution, add 1.5 equivalents of acetic anhydride dropwise at room temperature with continuous stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 115 °C).

-

Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and acetic acid.

-

Dry the product under vacuum to obtain the crude 5,7-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol 2: Synthesis of 5,7-Dibromoquinazolin-4(3H)-one

This protocol outlines the direct synthesis of a dibrominated quinazolinone from this compound.

Materials:

-

This compound

-

Formamide

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of this compound with an excess of formamide (at least 4 equivalents).

-

Heat the mixture with stirring to 150-160 °C in a preheated oil bath.

-

Maintain this temperature for 3-5 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Dry the crude product thoroughly.

-

Purify the 5,7-dibromoquinazolin-4(3H)-one by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Protocol 3: Synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one

This protocol details the conversion of a benzoxazinone intermediate to a 3-amino-substituted quinazolinone.[3]

Materials:

-

6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (synthesized from this compound and benzoyl chloride)

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Suspend 1.0 equivalent of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (2-3 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) with stirring for 6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product to obtain 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one.

Visualizations

Signaling Pathway Diagram

Caption: Synthetic routes to heterocycles from this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for heterocyclic synthesis.

References

2-Amino-4,6-dibromobenzoic Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a valuable synthetic intermediate in the field of organic chemistry and drug discovery. Its unique trifunctional nature, featuring an amine, a carboxylic acid, and two bromine atoms on an aromatic ring, provides a versatile platform for the synthesis of a wide array of complex molecules. The presence of bromine atoms at the 4- and 6-positions offers regioselective handles for various cross-coupling reactions, while the amino and carboxylic acid groups are amenable to a range of transformations, including amidation, esterification, and heterocycle formation. These characteristics make this compound a key starting material for the generation of novel bioactive compounds, including potential anticancer and anti-inflammatory agents.

Core Applications and Synthetic Utility

The strategic placement of functional groups on the this compound scaffold allows for its use in several key synthetic applications:

-

Synthesis of Heterocyclic Compounds: The vicinal amino and carboxylic acid functionalities are ideal for the construction of fused heterocyclic systems, most notably quinazolinones and related scaffolds, which are prevalent in many biologically active molecules.

-

Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptide chains to introduce conformational rigidity and provide sites for further functionalization, enhancing the metabolic stability and biological activity of the resulting peptidomimetics.

-

Cross-Coupling Reactions: The two bromine atoms serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino substituents to build molecular complexity.

-

Coordination Chemistry: The amino and carboxylate groups can act as ligands to form stable complexes with various metal ions, leading to the development of novel coordination compounds with potential applications in catalysis and materials science.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.